Methods and Technical Details
The synthesis of 3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal can be achieved through several methods, including:
Each method requires careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yield and purity.
Structure and Data
The molecular structure of 3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal features a bicyclic framework with a propanal side chain. The structural representation can be described as follows:
The compound's structural formula can be represented in various forms such as SMILES notation: C1CC2=C(C1)C(=C(C=C2)C(=O)CC)C
which indicates the connectivity of atoms within the molecule .
Reactions and Technical Details
3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal can participate in various chemical reactions due to its functional groups:
These reactions underline the versatility of 3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal in organic synthesis.
Process and Data
The mechanism of action for reactions involving 3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal typically begins with the nucleophilic attack on the carbonyl carbon by a nucleophile:
This mechanism illustrates how this compound can be utilized in various synthetic pathways to create more complex molecules.
Physical and Chemical Properties
The physical properties of 3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal include:
Chemical properties include:
These properties are essential for its handling and application in laboratory settings.
Scientific Uses
3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal has several applications in scientific research:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: